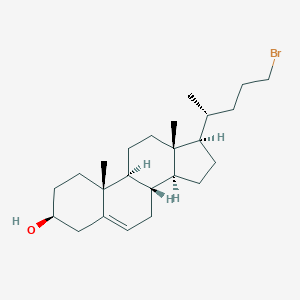

(3beta)-24-Bromochol-5-en-3-ol

Overview

Description

Synthesis Analysis

The synthesis of brominated sterols like "(3beta)-24-Bromochol-5-en-3-ol" often involves complex chemical reactions, utilizing starting materials such as cholesterol or stigmasterol. For example, practical synthesis methods for related compounds involve sequential reactions, including bromination and rearrangement processes to introduce the bromo group at specific positions on the sterol backbone (Qi Sun, Sutang Cai, B. Peterson, 2009).

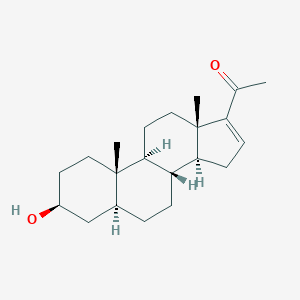

Molecular Structure Analysis

Molecular structure analysis through crystallography or NMR spectroscopy reveals the precise spatial arrangement of atoms within these molecules. The configuration and conformation of the bromo substituent significantly affect the molecule's overall shape and properties. For instance, studies on similar brominated compounds have detailed their crystal structures, providing insights into their three-dimensional arrangements and interactions within the crystal lattice (B. N. Conner, E. Parish, G. Schroepfer, F. Quiocho, 1977).

Scientific Research Applications

Enzymatic Properties

The enzymatic properties of 3beta-hydroxysteroid oxidase, which show high substrate specificity for 3beta-hydroxysteroids like (3beta)-24-Bromochol-5-en-3-ol, were studied by Tomioka et al. (1976). This enzyme, produced by Streptomyces violascens, demonstrated remarkable inhibition by various metal salts, indicating its sensitivity and potential applications in biochemical research (Tomioka, Kagawa, & Nakamura, 1976).

Practical Synthesis

Sun, Cai, and Peterson (2009) reported a practical method for the stereoselective preparation of derivatives of (3beta)-24-Bromochol-5-en-3-ol, highlighting its potential in medicinal applications and as a cellular probe (Sun, Cai, & Peterson, 2009).

Electrochemical Bromination

Milisavljević et al. (2005) explored the electrochemical bromination of cholest-5-enes, leading to derivatives like (3beta)-24-Bromochol-5-en-3-ol. This study provides insights into the chemical transformations of such compounds, which can be significant in pharmaceutical chemistry (Milisavljević et al., 2005).

Radiobromine Labeling for Tissue Distribution

Kojima et al. (1977) synthesized and studied the tissue distribution of radiobromine-labeled norcholesterol analogs, indicating the use of (3beta)-24-Bromochol-5-en-3-ol in diagnostic and therapeutic research (Kojima et al., 1977).

Sterol Metabolism and Function

Nes and Stafford (1983) provided evidence for the metabolic and functional discrimination of sterols, including (3beta)-24-Bromochol-5-en-3-ol, by the pathogenic fungus Phytophthora cactorum. This research is relevant to understanding sterol regulation in fungal life cycles (Nes & Stafford, 1983).

Meiosis Activation in Mouse Oocytes

Ruan et al. (1998) discussed the biological activity of certain sterols in activating meiosis in mouse oocytes, showing the potential application of (3beta)-24-Bromochol-5-en-3-ol in reproductive biology and medicine (Ruan et al., 1998).

Sterol Transport in Plants

Moreau et al. (1998) investigated the transport of sterols to the plasma membrane of leek seedlings, highlighting the role of compounds like (3beta)-24-Bromochol-5-en-3-ol in plant physiology (Moreau et al., 1998).

Synthesis and Structural Elucidation

Cui et al. (2002) focused on the synthesis and structural elucidation of derivatives of (3beta)-24-Bromochol-5-en-3-ol, contributing to the field of organic chemistry and steroidal research (Cui, Lin, Zeng, & Jingyu, 2002).

Inhibition of Human Cytochrome P45017alpha

Jarman et al. (1998) explored the inhibition of human cytochrome P45017alpha by steroidal inhibitors, including (3beta)-24-Bromochol-5-en-3-ol, indicating its potential in pharmaceutical applications (Jarman, Barrie, & Llera, 1998).

Safety And Hazards

Future Directions

properties

IUPAC Name |

(3S,8S,9S,10R,13R,14S,17R)-17-[(2R)-5-bromopentan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H39BrO/c1-16(5-4-14-25)20-8-9-21-19-7-6-17-15-18(26)10-12-23(17,2)22(19)11-13-24(20,21)3/h6,16,18-22,26H,4-5,7-15H2,1-3H3/t16-,18+,19+,20-,21+,22+,23+,24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKEJXYMDPZXNQY-OLSVQSNTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCBr)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCBr)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H39BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3beta)-24-Bromochol-5-en-3-ol | |

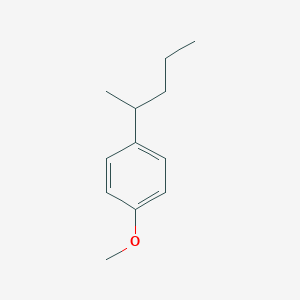

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

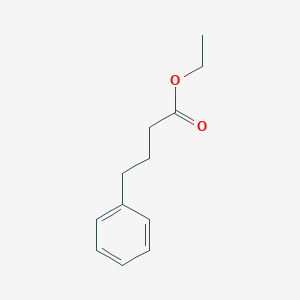

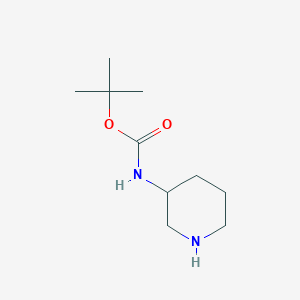

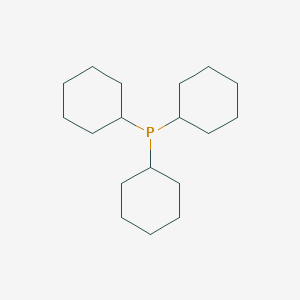

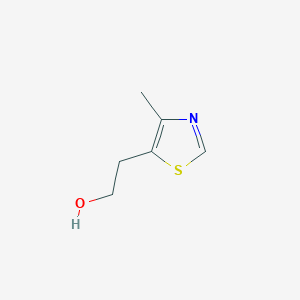

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-3,3,4,4-Tetradeuterio-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-(3-oxooctyl)cyclopentyl]hept-5-enoic acid](/img/structure/B42042.png)